![molecular formula C19H16BrN3O7 B4848898 2-(4-nitrophenyl)-2-oxoethyl N-(4-bromobenzoyl)glycylglycinate](/img/structure/B4848898.png)
2-(4-nitrophenyl)-2-oxoethyl N-(4-bromobenzoyl)glycylglycinate
Overview
Description
2-(4-nitrophenyl)-2-oxoethyl N-(4-bromobenzoyl)glycylglycinate is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is a derivative of glycylglycine and contains a nitrophenyl and bromobenzoyl functional group. The purpose of
Mechanism of Action
The mechanism of action of 2-(4-nitrophenyl)-2-oxoethyl N-(4-bromobenzoyl)glycylglycinate involves the inhibition of acetylcholinesterase and butyrylcholinesterase. These enzymes are responsible for breaking down acetylcholine, which is a neurotransmitter involved in cognitive function and memory. By inhibiting these enzymes, the levels of acetylcholine are increased, leading to improved cognitive function and memory.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-nitrophenyl)-2-oxoethyl N-(4-bromobenzoyl)glycylglycinate include increased levels of acetylcholine, which has been linked to improved cognitive function and memory. This compound has also been shown to have antioxidant properties, which can help to protect cells from damage caused by oxidative stress.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(4-nitrophenyl)-2-oxoethyl N-(4-bromobenzoyl)glycylglycinate in lab experiments include its ability to inhibit acetylcholinesterase and butyrylcholinesterase, which can be useful in studying the role of these enzymes in cognitive function and memory. The limitations of using this compound include its potential toxicity and the need for careful handling and storage.
Future Directions
There are several future directions for research involving 2-(4-nitrophenyl)-2-oxoethyl N-(4-bromobenzoyl)glycylglycinate. One potential direction is to study the effects of this compound on other neurotransmitters and enzymes involved in cognitive function and memory. Another potential direction is to investigate the potential therapeutic applications of this compound in the treatment of neurodegenerative diseases such as Alzheimer's disease. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for use in scientific research.
Scientific Research Applications
2-(4-nitrophenyl)-2-oxoethyl N-(4-bromobenzoyl)glycylglycinate has been studied for its potential applications in scientific research. This compound has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which has been linked to improved cognitive function and memory.
properties
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl] 2-[[2-[(4-bromobenzoyl)amino]acetyl]amino]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN3O7/c20-14-5-1-13(2-6-14)19(27)22-9-17(25)21-10-18(26)30-11-16(24)12-3-7-15(8-4-12)23(28)29/h1-8H,9-11H2,(H,21,25)(H,22,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBRCOSPXDPXLRJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)COC(=O)CNC(=O)CNC(=O)C2=CC=C(C=C2)Br)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN3O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-Nitrophenyl)-2-oxoethyl] 2-[[2-[(4-bromobenzoyl)amino]acetyl]amino]acetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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